molecular formula C9H7NO4 B1341784 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 214848-62-1

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No. B1341784
M. Wt: 193.16 g/mol
InChI Key: JUPRMLOKNXQWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantiopure Synthesis and Derivatives

The efficient synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate has been developed, utilizing RuPhos Palladacycle as a catalyst. This method provides direct access to a variety of dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids with complete retention of enantiopurity. These acids are not only significant as unnatural amino acids but also serve as key precursors for benzoxazinyl oxazolidinones, which are important compounds in their own right .

Regiocontrolled Ring Transformations

Optically active 1,4-benzoxazinones and 1,5-benzoxazepinones have been synthesized through regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines. The reaction conditions determine the transformation of oxirane carboxamides into either 2,3-dihydro-4H-1,4-benzoxazin-3-ones or 3-hydroxy-2,3-dihydro-5H-1,5-benzoxazepin-4-ones .

Molecular Structure Elucidation

The molecular structure of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been established through X-ray analysis and NMR correlation spectroscopy. These compounds were obtained by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane .

Serotonin-3 Receptor Antagonists

A new class of potent serotonin-3 (5-HT3) receptor antagonists has been synthesized, with derivatives showing significant antagonistic activity. The structure-activity relationships indicate that methyl and chloro substituents at specific positions enhance the activity. One compound, in particular, demonstrated high affinity for the 5-HT3 receptor and was effective against cisplatin-induced emesis in dogs .

Pentacyclic Condensation Product

A pentacyclic condensation product has been synthesized from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. The structure was confirmed by X-ray analysis, and the compound was obtained through a series of reactions including esterification, reduction, and hydrolysis .

Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

A novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. These compounds have shown promise in anti-thrombotic and cardiovascular treatments without causing hypotensive side effects .

Isoindolobenzoxazine Structures

The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids has been described, resulting from the hydrolysis of their corresponding esters. The use of aromatic aldehydes and ketones with an ortho-carboxy-function led to the formation of isoindolobenzoxazine structures .

Nitro-substituted Derivatives

Nitro-substituted derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid have been prepared and structurally confirmed by various spectroscopic methods. These compounds were synthesized through a sequence of reactions starting from 4-hydroxy-3-nitrobenzoic acid .

Cycloaddition and Esterification

The reaction of o-aminophenol with maleic anhydrides has led to the formation of 3-oxo-1,4-benzoxazines through a facile cycloaddition and esterification process. The formation of these compounds is discussed in terms of the formation of an isomaleimide type intermediate9.

Tandem Palladium-catalyzed Oxidative Aminocarbonylation-cyclization

A new synthesis route for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been established through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively10.

Scientific Research Applications

Synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
  • Method of Application: The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
  • Results: The desired products possessing alkyl, aryl, halogen, nitro, sulfonyl group, and ring structures have been prepared in 13-82 % yields respectively .

One-pot enantioselective construction of 3,4-dihydro-2H-1,4-oxazines

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts .
  • Method of Application: This enantio-relay process firstly allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols in the presence of (S, S)-mesityleneRuClTsDPEN (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and then the chiral alkynols could be converted into 3,4-dihydro-2H-1,4-oxazines in moderate to good yields with excellent enantioselectivity retention accompanied by AuCl(PPh3)/AgNTf2 and HCOOH .
  • Results: A series of sulfonamide-tethered alkynones were well tolerated in this process .

Microwave Chemistry

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in microwave chemistry for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
  • Method of Application: The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
  • Results: The desired products possessing alkyl, aryl, halogen, nitro, sulfonyl group, and ring structures have been prepared in 13-82 % yields respectively .

Medicinal Importance

  • Scientific Field: Pharmacology
  • Application Summary: Benzoxazine, benzoxazinone and their derivatives, which include 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, are of great medicinal importance .
  • Method of Application: These compounds are synthesized and then tested for various medicinal uses and physiological activities .
  • Results: Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Pesticidal Applications

  • Scientific Field: Agriculture
  • Application Summary: Aryl-fused 1,4-oxazine derivatives, which include 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, have been studied for their pesticidal applications .
  • Method of Application: These compounds are synthesized and then tested for their antifeedant and antifungal properties .
  • Results: These compounds have shown promising results in their pesticidal applications .

Potassium Channel Activators and Anti-inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid have been identified as potassium channel activators and anti-inflammatory agents .
  • Method of Application: These compounds were tested for their ability to open K ATP channels and inhibit COX-1 and COX-2 .
  • Results: Several compounds exhibited around 40% inhibition of COX-1 compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml . Only two compounds exhibited effective inhibition of more than 50% of COX-2 compared with the inhibition of COX-1 at the same concentration .

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRMLOKNXQWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590862
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

CAS RN

214848-62-1
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.